N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
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Overview
Description
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles and their derivatives can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . All the synthesized compounds can be unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Molecular Structure Analysis
The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles can be determined by various spectroscopic techniques such as IR, 1 H-NMR, 13 C-NMR spectra, and HRMS .Scientific Research Applications
- Application Summary : This method involves synthesizing a piperazine pharmaceutical intermediate, which is a crucial component in many pharmaceutical drugs .
- Method of Application : The synthesis involves a three-step reaction using diethanolamine and 3-chloroaniline as raw materials .
- Application Summary : A new series derived from 4-(2-chloroacetyl)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one was synthesized, characterized and its pharmacological activity toward aromatase enzyme inhibition was screened .
- Method of Application : The synthesis involves a multi-step reaction with various organic compounds .
- Results or Outcomes : The most active compound of the series was 16, showing IC50 value of 0.0023 ± 0.0002 μm compared to letrozole with IC50 of 0.0028 ± 0.0006 μm .
Synthesis of Piperazine Pharmaceutical Intermediate
Aromatase Inhibition Activities
- Application Summary : Certain chalcones, which are aromatic ketones, have been found to exhibit cytotoxic effects on lung carcinoma .
- Method of Application : The specific methods of application are not detailed in the source, but typically involve in vitro testing on cancer cell lines .
- Results or Outcomes : The results indicated that all tested chalcones exhibited different levels of cytotoxic effects toward lung carcinoma .
- Application Summary : A new compound featuring a dihydrothiadiazine moiety fused with a triazole ring, further connected to a pyrazole ring through a carbon–nitrogen single bond, has been discovered .
- Method of Application : The synthesis involves a multi-step reaction with various organic compounds .
- Results or Outcomes : The specific outcomes of this discovery are not detailed in the source, but the discovery of new compounds can lead to the development of new drugs or treatments .
Cytotoxic Effects on Lung Carcinoma
Discovery of Dihydrothiadiazine Derivatives
Safety And Hazards
Future Directions
Pyrazoles and their derivatives have a broad spectrum of biological activities, making them an interesting class in drug discovery . Therefore, they are gaining more attention in the field of medicinal chemistry . Future research could focus on developing new synthesis methods and studying the biological activity of pyrazole derivatives .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-17-8-3-2-7-14(17)19(24)21-18-15-10-26-11-16(15)22-23(18)13-6-4-5-12(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZGXFWKHWZUFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide |
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